molecular formula C5H12O3P- B14202444 Methyl butan-2-ylphosphonate CAS No. 922550-88-7

Methyl butan-2-ylphosphonate

Cat. No.: B14202444
CAS No.: 922550-88-7
M. Wt: 151.12 g/mol
InChI Key: ZZOSJOXKTXMAGT-UHFFFAOYSA-M
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Description

Methyl butan-2-ylphosphonate is an organophosphorus compound characterized by a stable carbon-to-phosphorus (C—P) bond. This compound is part of the broader class of phosphonates, which are known for their resistance to biochemical, thermal, and photochemical decomposition .

Chemical Reactions Analysis

Types of Reactions

Methyl butan-2-ylphosphonate undergoes various types of reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include diaryliodonium salts, phosphites, and bases. Conditions often involve visible-light illumination, microwave irradiation, or the use of specific catalysts like Pd(PPh3)4 .

Major Products

The major products formed from these reactions include aryl phosphonates, β-ketophosphonates, and phosphine derivatives .

Mechanism of Action

The mechanism by which methyl butan-2-ylphosphonate exerts its effects involves its stable C—P bond, which resists decomposition. This stability allows it to interact with various molecular targets and pathways, particularly in biological systems where it can inhibit specific enzymes or metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other phosphonates such as α-hydroxy phosphonates and α-amino phosphonates . These compounds share the stable C—P bond but differ in their functional groups and specific applications.

Uniqueness

Methyl butan-2-ylphosphonate is unique due to its specific structure and the stability of its C—P bond, which makes it highly resistant to decomposition. This property is particularly valuable in applications requiring long-term stability and resistance to harsh conditions .

Properties

CAS No.

922550-88-7

Molecular Formula

C5H12O3P-

Molecular Weight

151.12 g/mol

IUPAC Name

butan-2-yl(methoxy)phosphinate

InChI

InChI=1S/C5H13O3P/c1-4-5(2)9(6,7)8-3/h5H,4H2,1-3H3,(H,6,7)/p-1

InChI Key

ZZOSJOXKTXMAGT-UHFFFAOYSA-M

Canonical SMILES

CCC(C)P(=O)([O-])OC

Origin of Product

United States

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